N-(5-chloro-2-cyanophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3O2/c21-15-6-5-14(11-23)18(10-15)24-19(26)17-2-1-9-25(20(17)27)12-13-3-7-16(22)8-4-13/h1-10H,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTFSPCEJVBSQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=CC(=C2)Cl)C#N)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-cyanophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring and the introduction of the substituents. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The chloro, cyano, and fluorophenyl groups are introduced through substitution reactions using reagents such as chlorinating agents, cyanating agents, and fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-cyanophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where one substituent is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted analogs.
Scientific Research Applications
N-(5-chloro-2-cyanophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-cyanophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Analysis
The following table highlights structural differences between the target compound and two related molecules from the literature:
Key Observations:
- Core Diversity: The dihydropyridine core (target) is distinct from the pyrazole () and prolinamide () backbones. Dihydropyridines are often associated with calcium channel modulation, whereas pyrazoles and prolinamides are linked to kinase inhibition or protease targeting .
- Substituent Effects:
- Chloro Groups: Present in all three compounds, chloro substituents increase lipophilicity and may enhance membrane permeability.
- Fluorinated Moieties: The 4-fluorobenzyl group (target) and trifluoromethyl group () improve metabolic stability. ’s difluorocyclobutyl group introduces conformational rigidity .
- Amide vs. Sulfanyl Linkages: The carboxamide in the target and supports hydrogen bonding with biological targets, while the sulfanyl group in may engage in hydrophobic or van der Waals interactions .
Physicochemical and Pharmacokinetic Properties (Inferred)
Biological Activity
N-(5-chloro-2-cyanophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that belongs to the class of dihydropyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 373.79 g/mol. It features a chloro and a fluorophenyl substituent, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H13ClFN3O2 |
| Molecular Weight | 373.79 g/mol |
| CAS Number | 942012-61-5 |
The biological activity of this compound is primarily attributed to its role as an inhibitor in various biochemical pathways. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for certain enzymes involved in disease processes.
- Antiviral Activity : Similar compounds have demonstrated antiviral properties against adenoviruses and other pathogens, suggesting a possible mechanism for this compound as well .
- Antioxidant Properties : Some dihydropyridine derivatives are known for their antioxidant capabilities, which could contribute to their therapeutic effects.
Antiviral Activity
Research indicates that compounds structurally similar to this compound exhibit significant antiviral activity. For instance, related compounds have shown effective inhibition against human adenoviruses (HAdV), with selectivity indexes greater than 100 and low cytotoxicity profiles .
Antibacterial Activity
In vitro studies have explored the antibacterial potential of this class of compounds. Testing against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa revealed moderate inhibitory effects, indicating that further optimization could enhance efficacy against bacterial pathogens .
Case Studies
- Case Study on Antiviral Efficacy : A study focusing on the antiviral properties of similar dihydropyridine derivatives found that certain analogues exhibited IC50 values in the low micromolar range against HAdV, suggesting that structural modifications could lead to improved antiviral agents .
- Case Study on Antioxidant Activity : Another investigation reported that certain dihydropyridine derivatives displayed significant antioxidant activity through DPPH radical scavenging assays, indicating their potential use in oxidative stress-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
